Cas no 4206-74-0 (Acetamide,N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-)

Acetamide,N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]- structure
4206-74-0 structure
Product Name:Acetamide,N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-
CAS No:4206-74-0
MF:C13H15N3O4S
MW:309.340901613235
CID:331064
PubChem ID:160743
Update Time:2025-04-19

Acetamide,N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-
    • N(4)-acetylsulfisoxazole
    • N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide
    • 4-N-Acetylsulfisoxazole
    • Acetanilide,4'-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]- (6CI,7CI,8CI)
    • Acetylsulfadimethylisoxazole
    • N4 Acetylsulfisoxazole
    • N4-Acetylsulfisoxazole
    • N-Acetylsulfisoxazole
    • Pharmakon1600-01505461
    • N-(4-([(3,4-Dimethyl-5-isoxazolyl)amino]sulfonyl)phenyl)acetamide #
    • SR-05000002018-1
    • N-(4-(((3,4-Dimethyl-5-isoxazolyl)amino)sulfonyl)phenyl)acetamide
    • CHEMBL725
    • N-(p-(3,4-Dimethyl-5-isoxazolylaminosulfonyl)phenyl)acetamide
    • SCHEMBL7857278
    • N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-acetamide
    • NSC759138
    • BDBM50034479
    • AB01563087_01
    • SBI-0206809.P001
    • HMS2093L11
    • BRD-K05009775-001-01-2
    • Oprea1_428841
    • SR-05000002018
    • NS00003238
    • DTXSID30194901
    • 4206-74-0
    • CCG-213456
    • N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide
    • Oprea1_848478
    • UTVCPAPWORAKEV-UHFFFAOYSA-N
    • N4-ACETYL SULFISOXAZOLE
    • AKOS002262082
    • Inchi: 1S/C13H15N3O4S/c1-8-9(2)15-20-13(8)16-21(18,19)12-6-4-11(5-7-12)14-10(3)17/h4-7,16H,1-3H3,(H,14,17)
    • InChI Key: UTVCPAPWORAKEV-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC(C)=O)(NC1=C(C)C(C)=NO1)(=O)=O

Computed Properties

  • Exact Mass: 309.07845
  • Monoisotopic Mass: 309.07832714g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 15
  • XLogP3: nothing
  • Topological Polar Surface Area: 110Ų

Experimental Properties

  • Density: 1.3541 (rough estimate)
  • Refractive Index: 1.6320 (estimate)
  • PSA: 101.3
Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent